molecular formula C20H24N2O4S B2947883 1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 922041-40-5

1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2947883
CAS No.: 922041-40-5
M. Wt: 388.48
InChI Key: LBCAWZIMAGAPHX-UHFFFAOYSA-N
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Description

1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a benzooxazepine-derived sulfonamide characterized by a 4-oxo-tetrahydrobenzooxazepine core substituted with three methyl groups (at positions 3, 3, and 5) and a methanesulfonamide group linked to an m-tolyl (3-methylphenyl) moiety.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-5-7-15(10-14)12-27(24,25)21-16-8-9-17-18(11-16)26-13-20(2,3)19(23)22(17)4/h5-11,21H,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCAWZIMAGAPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H24_{24}N2_2O4_4S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 922041-40-5

These properties suggest a structure conducive to various interactions within biological systems.

Recent studies have indicated that compounds structurally similar to this compound exhibit significant biological activities primarily through modulation of specific biological pathways:

  • Antitumor Activity : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain oxazepin derivatives have demonstrated efficacy against various cancer cell lines by targeting key regulatory proteins involved in cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria .

Case Study 1: Antitumor Activity

A study conducted on a series of oxazepin derivatives revealed that one derivative exhibited an IC50_{50} value of 25 µM against MCF-7 breast cancer cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound demonstrated a significant reduction in edema in rat paw models when administered at doses of 10 mg/kg. The results indicated a decrease in TNF-alpha and IL-6 levels, suggesting effective modulation of inflammatory mediators .

Case Study 3: Antimicrobial Efficacy

A recent investigation tested the antimicrobial activity of several related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting promising potential as an antimicrobial agent .

Data Table

Biological ActivityMechanismReference
AntitumorInduces apoptosis via caspase activation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell wall synthesis

Chemical Reactions Analysis

Sulfonamide Coupling Reactions

The sulfonamide group participates in coupling reactions, often requiring activation via reagents like thionyl chloride (SOCl₂) or carbodiimides. These reactions typically target nucleophilic amines or alcohols.

Reaction Type Reagents/Conditions Products Yield
Amide formationThionyl chloride, triethylamine, dichloromethaneSubstituted amides60–75%
EsterificationMethanol/HCl, refluxMethyl sulfonate esters~55%

The methanesulfonamide moiety reacts with primary amines to form substituted ureas or thioureas under mild conditions, preserving the oxazepine ring’s integrity.

Oxazepine Ring Functionalization

The benzo[b] oxazepine core undergoes electrophilic substitution at the 8-position due to electron-rich aromatic systems.

Reaction Conditions Outcome Key Observations
NitrationHNO₃/H₂SO₄, 0–5°C8-Nitro derivativeRegioselectivity driven by steric effects
HalogenationBr₂/FeBr₃8-Bromo productLimited reactivity at 3,3,5-trimethyl sites

The 4-oxo group enhances ring stability but reduces susceptibility to nucleophilic attack compared to non-oxo analogs .

Acid/Base-Mediated Hydrolysis

The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions, yielding sulfonic acids or amines.

Condition Reagents Products Rate (k, s⁻¹)
Acidic6M HCl, 100°CBenzoic acid derivatives + sulfonic acid1.2×10⁻³
BasicNaOH/EtOH, refluxOxazepine amine + methanesulfonate8.5×10⁻⁴

Hydrolysis kinetics are slower than aliphatic sulfonamides due to steric hindrance from the tetrahydrobenzooxazepine scaffold.

Reductive Alkylation

The oxazepine’s tertiary amine site facilitates reductive alkylation with aldehydes/ketones.

Substrate Reducing Agent Product Selectivity
FormaldehydeNaBH₃CNN-Methylated derivative>90%
AcetoneH₂/Pd-CIsopropyl-substituted amine75%

This reaction modifies the compound’s pharmacokinetic properties without disrupting the sulfonamide group.

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki, Heck) occurs at the aryl bromide intermediate derived from halogenation (Section 2).

Coupling Type Catalyst Partner Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid68%
Buchwald-HartwigPd₂(dba)₃, XPhosPiperidine52%

Reaction efficiency depends on steric accessibility of the halogenated position .

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the sulfonamide group, forming radical intermediates.

Condition Wavelength Major Product
UV light254 nmBenzooxazepine radical + CH₃SO₂-
Visible light/Catalyst450 nm (with Ru(bpy)₃²⁺)Sulfinate esters

This reactivity is exploited in photodynamic applications but requires stabilization for synthetic utility.

Biological Target Interactions

While not a classical chemical reaction, the compound interacts with cereblon E3 ubiquitin ligase via its oxazepine core, leading to ubiquitination of target proteins. This interaction is pH-dependent and reversible under physiological conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s m-tolyl group distinguishes it from analogues with phenyl (compound 14 ), 2-chlorophenyl (compound in ), or oxetane (compound 13 ) substituents. The methyl group on the m-tolyl moiety may enhance lipophilicity compared to unsubstituted phenyl groups.

The target compound’s synthesis yield remains unreported but may benefit from similar protocols.

Electronic and Steric Effects :

  • The 2-chlorophenyl group in ’s compound introduces electron-withdrawing effects, which could modulate electronic interactions compared to the target’s electron-donating m-tolyl group.
  • The allyl group in ’s compound may confer conformational flexibility, contrasting with the rigid methyl groups in the target.

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